((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate
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Overview
Description
5-hydroxy Propranolol is a metabolite of propranolol, a non-selective beta-adrenergic receptor antagonist. Propranolol is primarily metabolized in the liver, with cytochrome P450 isoform 2D6 directing ring hydroxylation and the generation of 5-hydroxy Propranolol and related metabolites . This compound retains some of the pharmacological properties of propranolol and is of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy Propranolol typically involves the hydroxylation of propranolol. One method involves the use of cytochrome P450 enzymes, specifically CYP2D6, which catalyze the hydroxylation of the naphthyl ring of propranolol . Another approach involves the use of unspecific peroxygenases (UPOs) which catalyze the selective oxyfunctionalization of C-H bonds .
Industrial Production Methods
Industrial production of 5-hydroxy Propranolol may involve biocatalytic processes using engineered enzymes to achieve high regioselectivity and yield. For example, an evolved UPO from Agrocybe aegerita has been used to efficiently synthesize 5-hydroxy Propranolol with high regioselectivity and catalytic efficiency .
Chemical Reactions Analysis
Types of Reactions
5-hydroxy Propranolol undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of quinones.
Glucuronidation: This is a major metabolic pathway where the hydroxy group is conjugated with glucuronic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Glucuronidation: This reaction typically involves uridine 5’-diphospho-glucuronic acid (UDPGA) as the glucuronic acid donor and is catalyzed by UDP-glucuronosyltransferases (UGTs).
Major Products
Oxidation: Formation of quinones.
Glucuronidation: Formation of 5-hydroxy Propranolol glucuronide.
Scientific Research Applications
5-hydroxy Propranolol has several scientific research applications:
Mechanism of Action
5-hydroxy Propranolol exerts its effects by binding to beta-adrenergic receptors, similar to propranolol. This binding inhibits the activation of adenylate cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity . This results in decreased heart rate, myocardial contractility, and blood pressure .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy Propranolol: Another hydroxylated metabolite of propranolol with similar beta-blocking activity.
7-hydroxy Propranolol: Another metabolite with similar pharmacological properties.
Uniqueness
5-hydroxy Propranolol is unique in its specific hydroxylation position on the naphthyl ring, which may influence its pharmacokinetic and pharmacodynamic properties compared to other hydroxylated metabolites .
Properties
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c1-7(16)20-6-10-9(21-8(2)17)5-12(22-10)15-4-3-11(18)14-13(15)19/h3-4,9-10,12H,5-6H2,1-2H3,(H,14,18,19)/t9-,10+,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLQOCSQUSRPDH-HOSYDEDBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427739 |
Source
|
Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13030-62-1 |
Source
|
Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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